molecular formula C13H10F3NO B2699008 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol CAS No. 1340875-16-2

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol

Cat. No.: B2699008
CAS No.: 1340875-16-2
M. Wt: 253.224
InChI Key: ATJLYOJRNWPTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol (CAS 1214326-47-2) is a benzenemethanol derivative featuring a pyridin-3-yl group and a trifluoromethyl (-CF₃) substituent on the phenyl ring. Its molecular formula is C₁₃H₁₀F₃NO, with a molar mass of 253.22 g/mol. Key physical properties include a predicted density of 1.296 g/cm³, boiling point of 352.0±42.0 °C, and a pKa of 13.96±0.10 .

Properties

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8,12,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJLYOJRNWPTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of pyridine derivatives with trifluoromethyl-substituted benzaldehydes. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with 4-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents pKa Synthesis Yield Key Applications
Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol C₁₃H₁₀F₃NO 253.22 -CF₃, -CH₂OH, pyridin-3-yl 13.96 91% Pharmaceutical intermediates
(5-Iodo-4-(4-methoxyphenyl)-2-(4-(trifluoromethyl)phenyl)pyridin-3-yl)(phenyl)methanone C₂₇H₁₈F₃INO₂ 600.25 -CF₃, -I, -OCH₃, ketone N/A 77% Cross-coupling reactions
3-Oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate C₁₆H₁₁F₆N₂O₃ 402.26 -CF₃ (×2), ester, pyridin-3-yl N/A 91% Pharmaceutical synthesis
(R)-4-(((5-Bromopentyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolane C₁₁H₂₁BrO₃ 293.19 -Br, dioxolane, ether N/A Not reported Organic synthesis intermediates

Key Observations :

  • Substituent Effects: The target compound’s methanol (-CH₂OH) group enhances polarity compared to ketones (e.g., ) or esters (e.g., ), improving water solubility. The trifluoromethyl group in all analogs increases lipophilicity and metabolic resistance.
  • Synthetic Efficiency: The target compound and the ester derivative in both achieve 91% yield, outperforming the iodo-methanone analog (77% yield) .

Physicochemical Properties

  • Boiling Point : The target compound’s boiling point (352°C ) is comparable to other trifluoromethylated aromatics but lower than iodinated derivatives (e.g., , >400°C predicted due to higher molecular weight).
  • pKa: The target’s pKa (13.96) suggests weak acidity, typical for benzenemethanol derivatives. Methoxy-substituted analogs (e.g., ) may exhibit slightly lower acidity due to electron-donating effects.

Biological Activity

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting key findings from recent studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the reaction of pyridine derivatives with trifluoromethyl-substituted phenols. The trifluoromethyl group is significant due to its electron-withdrawing properties, which can enhance the compound's biological activity by improving binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative, antibacterial, and antichlamydial properties.

Antiproliferative Activity

Recent studies have shown that derivatives containing the pyridine ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that compounds similar to this compound demonstrated varying degrees of growth inhibition across a 60-cell line panel at a concentration of 10 µM. Notably, compounds with the trifluoromethyl group showed enhanced activity compared to their non-trifluoromethyl analogs.

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)% Inhibition at 10 µM
This compoundSK-MEL-55.278
Compound AA4986.175
Compound BMDA-MB-4684.880

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A series of pyridine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing promising results. The presence of the trifluoromethyl group was found to be critical for enhancing antibacterial activity.

Table 2: Antibacterial Activity of Pyridine Derivatives

CompoundBacteriaMIC (µg/mL)
This compoundStaphylococcus aureus16
Compound CEscherichia coli32
Compound DBacillus subtilis8

Antichlamydial Activity

The antichlamydial activity of compounds featuring the trifluoromethyl group was also investigated. Studies indicated that these compounds were selective for Chlamydia species, with the trifluoromethyl substitution significantly enhancing their efficacy.

Structure-Activity Relationships (SAR)

The SAR analysis indicates that the position and nature of substituents on the pyridine and phenyl rings play a crucial role in modulating biological activity. The trifluoromethyl group enhances lipophilicity and electron deficiency, which are beneficial for interactions with biological targets.

Key Findings:

  • Trifluoromethyl Substitution: Enhances both antiproliferative and antibacterial activities.
  • Pyridine Ring: Serves as a bioisostere for benzene rings, improving pharmacokinetic properties.
  • Substituent Variability: Different substituents on the phenyl ring can lead to variations in activity profiles.

Case Studies

  • Study on Antiproliferative Effects: A detailed investigation into the antiproliferative effects of this compound revealed significant inhibition in melanoma and renal cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Antibacterial Efficacy Assessment: In vitro tests against various bacterial strains demonstrated that the compound exhibited low MIC values, indicating strong antibacterial potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a two-step procedure involves:

Reacting 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) and tripotassium phosphate, followed by acidification and extraction .

Hydrolysis under basic conditions (e.g., NaOH in methanol) and subsequent neutralization with HCl to isolate the product .

  • Optimization : Adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading can improve yields. LCMS (m/z 393 [M+H]⁺) and HPLC (retention time: 0.29–0.81 min) are critical for monitoring reaction progress .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Key Techniques :

  • LCMS : Confirms molecular weight (e.g., m/z 407 [M+H]⁺ for intermediates) .
  • HPLC : Validates purity (e.g., retention times under SQD-FA05 or QC-SMD-TFA05 conditions) .
  • NMR : ¹⁹F NMR is essential for tracking trifluoromethyl groups, while ¹H/¹³C NMR resolves aromatic and alcohol protons .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Impact : The -CF₃ group enhances lipophilicity and metabolic stability, which is critical for drug-like properties. Computational studies (e.g., DFT) can model its electron-withdrawing effects on the aromatic ring’s reactivity .

Advanced Research Questions

Q. What strategies resolve low crystallinity in X-ray diffraction studies of this compound derivatives?

  • Approach : Use high-resolution data and SHELX software for refinement. For example:

  • SHELXL handles twinned or high-disorder crystals by refining anisotropic displacement parameters .
  • Co-crystallization with chiral auxiliaries (e.g., tartaric acid) improves crystal packing .

Q. How can contradictory LCMS/HPLC data be analyzed during impurity profiling?

  • Troubleshooting :

  • Contradictions : Discrepancies may arise from ion suppression in LCMS or column degradation in HPLC. Cross-validate with orthogonal methods (e.g., GC-MS for volatile impurities).
  • Case Study : In EP 4374877, a byproduct (m/z 531 [M-H]⁻) was identified via LCMS and resolved by adjusting pH during extraction .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Protocol :

Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB entries).

MD Simulations : GROMACS or AMBER can model ligand-protein stability over 100+ ns trajectories.

  • Validation : Compare with experimental IC₅₀ values from enzymatic assays .

Q. How do solvent effects influence the compound’s stability during long-term storage?

  • Findings :

  • Methanol/water mixtures promote hydrolysis of the alcohol group; stability is better in anhydrous DMSO or acetonitrile .
  • Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation in sealed, amber vials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.